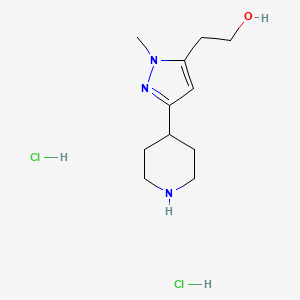
methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate is a synthetic organic compound that belongs to the class of benzotriazine derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate typically involves the reaction of a suitable benzotriazine precursor with a propanoate derivative under controlled conditions. Common reagents used in the synthesis include:
- Benzotriazine derivatives
- Propanoate derivatives
- Catalysts such as acids or bases to facilitate the reaction
The reaction conditions may vary depending on the specific synthetic route, but generally involve heating the reactants in a suitable solvent, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing costs and environmental impact. Key considerations include:
- Selection of cost-effective and readily available starting materials
- Optimization of reaction conditions to maximize yield
- Implementation of efficient purification and isolation techniques
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound to lower oxidation state derivatives.
Substitution: The benzotriazine ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as hydrogen peroxide or potassium permanganate
- Reducing agents such as sodium borohydride or lithium aluminum hydride
- Nucleophiles such as amines or thiols for substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:
- Oxidation may yield higher oxidation state benzotriazine derivatives
- Reduction may yield lower oxidation state benzotriazine derivatives
- Substitution may yield various substituted benzotriazine derivatives
Applications De Recherche Scientifique
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe or tool for studying biological processes and interactions.
Medicine: As a potential therapeutic agent or drug candidate for treating various diseases.
Industry: As a component in the development of new materials, catalysts, or chemical processes.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate involves its interaction with specific molecular targets and pathways. These may include:
Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic or signaling pathways.
Receptors: The compound may bind to and modulate the activity of specific receptors on cell surfaces.
DNA/RNA: The compound may interact with nucleic acids, affecting gene expression or replication processes.
Comparaison Avec Des Composés Similaires
Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate can be compared with other benzotriazine derivatives, such as:
Methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoate: A similar compound with a butanoate group instead of a propanoate group.
Ethyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoate: A similar compound with an ethyl group instead of a methyl group.
Propriétés
IUPAC Name |
methyl (2S)-2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7(11(16)17-2)14-10(15)8-5-3-4-6-9(8)12-13-14/h3-7H,1-2H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOIJMJMOFDJXPU-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC)N1C(=O)C2=CC=CC=C2N=N1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-Cyclopentyl-3-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]urea](/img/structure/B2806362.png)

![N-(3,4-dichlorophenyl)-2-((3-(2-methoxyethyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2806365.png)
![N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B2806366.png)

![2,6-Dimethoxy-N-[2-methoxy-2-(5-methylthiophen-2-YL)ethyl]benzamide](/img/structure/B2806369.png)
![(6-fluoro-4-(4-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2806371.png)

![2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2806374.png)


![3-(2-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2806380.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2806383.png)
